molecular formula C9H10FNO2 B13925877 3-Fluoro-4-isopropylpicolinic acid

3-Fluoro-4-isopropylpicolinic acid

Cat. No.: B13925877
M. Wt: 183.18 g/mol
InChI Key: NNUOOUXBYAAXOQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-isopropylpicolinic acid: is a chemical compound with the molecular formula C9H10FNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom and the hydrogen atom at the 4-position is replaced by an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated picolinic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted at elevated temperatures.

Industrial Production Methods: Industrial production of 3-Fluoro-4-isopropylpicolinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-isopropylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 3-Fluoro-4-isopropylpicolinic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making this compound a valuable tool in drug discovery and development.

Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of fluorine can enhance the binding affinity and selectivity of drugs to their targets, potentially leading to more effective treatments.

Industry: In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as intermediates in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-isopropylpicolinic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors. The isopropyl group can also affect the compound’s hydrophobicity and binding affinity. These interactions can modulate various molecular targets and pathways, leading to the desired biological effects.

Comparison with Similar Compounds

    3-Fluoropicolinic acid: Similar structure but lacks the isopropyl group.

    4-Isopropylpicolinic acid: Similar structure but lacks the fluorine atom.

    3-Chloro-4-isopropylpicolinic acid: Similar structure with chlorine instead of fluorine.

Uniqueness: 3-Fluoro-4-isopropylpicolinic acid is unique due to the presence of both fluorine and isopropyl groups. This combination can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

3-fluoro-4-propan-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H10FNO2/c1-5(2)6-3-4-11-8(7(6)10)9(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

NNUOOUXBYAAXOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=C1)C(=O)O)F

Origin of Product

United States

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